

Sulfo-Cy7.5 Dicarboxylic Acid: A Technical Guide for Advanced Research Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sulfo-Cy7.5 dicarboxylic acid*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Sulfo-Cy7.5 dicarboxylic acid**, a near-infrared (NIR) fluorescent dye with significant applications in biomedical research and drug development. This document details its physicochemical properties, provides in-depth experimental protocols for its use in bioconjugation, and outlines its application in advanced imaging techniques.

Core Properties of Sulfo-Cy7.5 Dicarboxylic Acid

Sulfo-Cy7.5 dicarboxylic acid is a water-soluble cyanine dye characterized by its two carboxylic acid functional groups. These groups allow for covalent conjugation to primary amines on biomolecules, such as proteins and antibodies, through carbodiimide chemistry. Its fluorescence in the near-infrared spectrum (excitation ~778 nm, emission ~797 nm) makes it an ideal probe for deep-tissue in vivo imaging, owing to reduced tissue autofluorescence and light scattering at these wavelengths.^[1]

Property	Value	Reference
Molecular Formula	C50H53N2K3O16S4	[2][3]
Molecular Weight	1183.51 g/mol	[2][3]
Exact Mass	1182.1189 g/mol	
Appearance	Dark green solid	[2]
Solubility	Good in water, DMF, DMSO	[2]
Excitation Maximum (λ_{ex})	778 nm	[2]
Emission Maximum (λ_{em})	797 nm	[2]
Molar Extinction Coefficient (ϵ)	222,000 L·mol ⁻¹ ·cm ⁻¹	[2]

Bioconjugation of Sulfo-Cy7.5 Dicarboxylic Acid

The primary application of **Sulfo-Cy7.5 dicarboxylic acid** is its covalent attachment to biomolecules. The following protocol details a two-step carbodiimide-mediated reaction using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS) to conjugate the dye to a protein containing primary amines (e.g., lysine residues).

Experimental Protocol: EDC/Sulfo-NHS Conjugation

Materials:

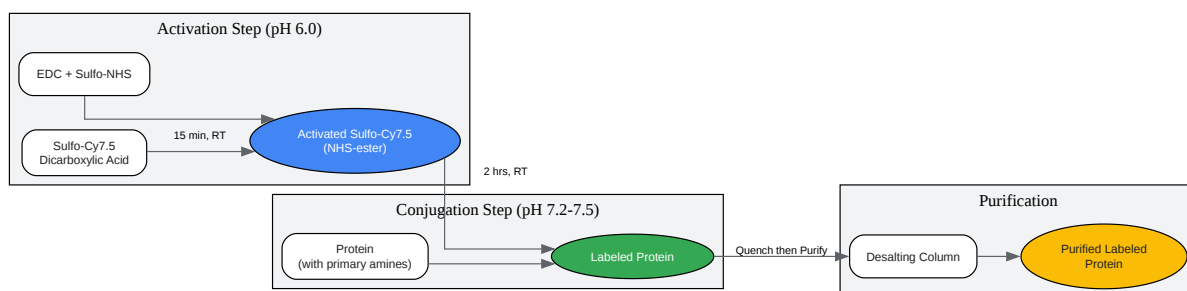
- **Sulfo-Cy7.5 dicarboxylic acid**
- Protein to be labeled (in an amine-free buffer, e.g., PBS)
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- Sulfo-NHS (N-hydroxysulfosuccinimide)
- Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
- Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

- Quenching Reagent: 1 M Tris-HCl, pH 8.0 or hydroxylamine
- Desalting column (e.g., Sephadex G-25)

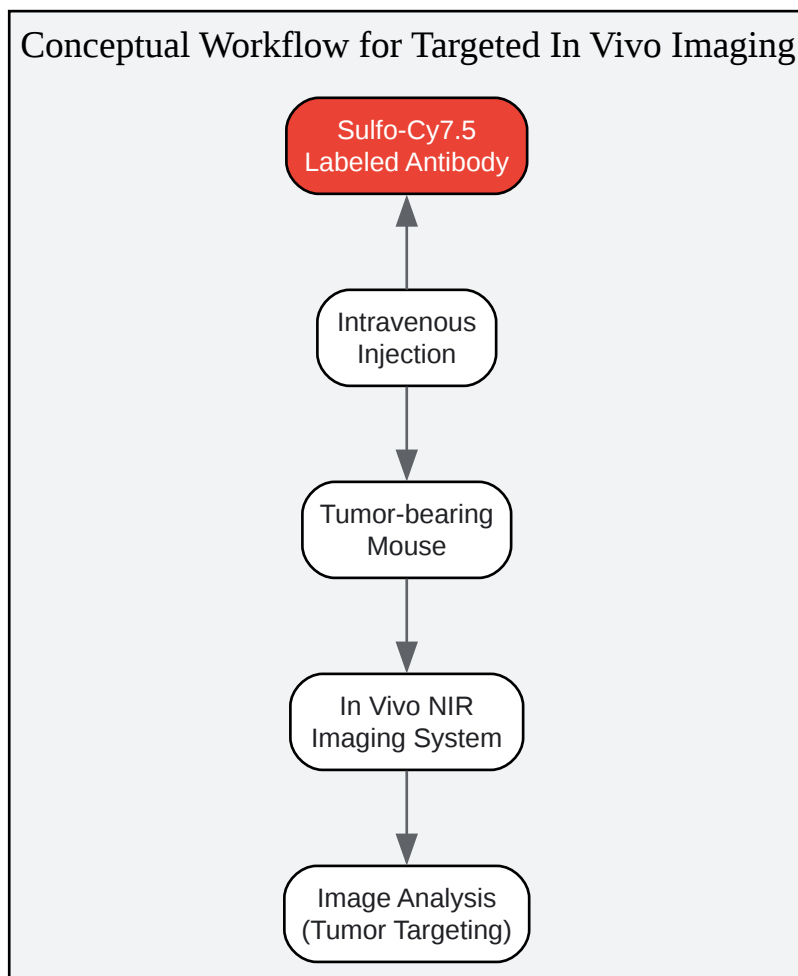
Procedure:

- Protein Preparation:
 - Dissolve the protein in the Activation Buffer at a concentration of 1-10 mg/mL.^[3] If the protein is in a buffer containing primary amines (e.g., Tris), exchange it into the Activation Buffer using a desalting column.
- Activation of **Sulfo-Cy7.5 Dicarboxylic Acid**:
 - Equilibrate EDC and Sulfo-NHS to room temperature before opening.
 - Prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer.
 - Add a 2-5 fold molar excess of EDC and a 5-10 fold molar excess of Sulfo-NHS to the **Sulfo-Cy7.5 dicarboxylic acid** solution in Activation Buffer.
 - Incubate for 15 minutes at room temperature to activate the carboxylic acid groups.^{[2][3]}
- Conjugation to the Protein:
 - Immediately add the activated **Sulfo-Cy7.5 dicarboxylic acid** solution to the protein solution.
 - Adjust the pH of the reaction mixture to 7.2-7.5 using the Coupling Buffer to facilitate the reaction with primary amines.
 - Allow the reaction to proceed for 2 hours at room temperature with gentle stirring.
- Quenching the Reaction:
 - Add the Quenching Reagent to a final concentration of 10-50 mM to stop the reaction by reacting with any remaining active NHS-esters.

- Incubate for 15-30 minutes at room temperature.
- Purification of the Conjugate:
 - Remove unconjugated dye and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.
 - Collect the fractions containing the labeled protein.
- Characterization:
 - Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~778 nm (for Sulfo-Cy7.5).



Conceptual Workflow for Targeted In Vivo Imaging



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- To cite this document: BenchChem. [Sulfo-Cy7.5 Dicarboxylic Acid: A Technical Guide for Advanced Research Applications]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15137910#sulfo-cy7-5-dicarboxylic-acid-molecular-weight-and-formula\]](https://www.benchchem.com/product/b15137910#sulfo-cy7-5-dicarboxylic-acid-molecular-weight-and-formula)

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